Benzylpenillic acid

Übersicht

Beschreibung

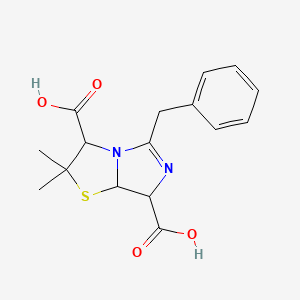

Benzylpenillic acid is a natural secondary metabolite that many fungi produce as a response to stress. It has a molecular formula of C16H18N2O4S and an average mass of 334.390 Da .

Synthesis Analysis

Benzylpenillic acid, benzylpenilloic acid, and benzylpenicilloic acid were synthesized by standard methods . Their identities were confirmed using combinations of UV spectroscopy, IR spectroscopy, mass spectrometry, NMR spectroscopy, potentiometric titration, and elemental analysis .

Molecular Structure Analysis

The molecular structure of Benzylpenillic acid is complex, with one of the key features being the presence of 6 H-bond acceptors and 2 H-bond donors . The molecule also has 4 freely rotating bonds .

Chemical Reactions Analysis

The degradation of benzylpenicilloic acid at pH 2.5 was monitored by ion-pair reversed-phase high-pressure liquid chromatography and rapid formation of benzylpenillic acid was detected . This observation is inconsistent with the recently proposed degradation scheme, even though the scheme can be made to fit the n.m.r. kinetic data .

Physical And Chemical Properties Analysis

Benzylpenillic acid has a density of 1.5±0.1 g/cm3, a boiling point of 620.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It also has an enthalpy of vaporization of 96.7±3.0 kJ/mol and a flash point of 329.0±31.5 °C .

Wissenschaftliche Forschungsanwendungen

Role in Plant Growth and Agriculture

- Growth Enhancement in Soybean Plants : Research has shown that benzoic acid, a related compound to benzylpenillic acid, can significantly enhance growth characteristics in soybean plants. These include increases in plant height, number of branches and leaves, plant dry weight, and photosynthetic pigments. Additionally, seed yield, its components, and oil quality are positively affected by benzoic acid treatment (Sadak, El-Lethy, & Dawood, 2013).

Environmental Presence and Effects

- Widespread Environmental Presence : Benzoic acid, closely related to benzylpenillic acid, occurs naturally in plants and animals and is often used as a preservative in food and other products. Due to its widespread use, benzoic acid and its derivatives are commonly found in the environment, including water, soil, and air (del Olmo, Calzada, & Nuñez, 2017).

Role in Pharmaceutical Science

- Degradation of Penicillin G : Benzylpenillic acid has been identified as a significant degradation product in the breakdown of Penicillin G under certain conditions, playing a key role in the understanding of its stability and efficacy (Kessler et al., 1984).

Medical Research and Therapeutic Uses

- Anti-Inflammatory and Analgesic Effects : Vanillic acid, another derivative of benzoic acid, has demonstrated significant analgesic and anti-inflammatory effects in various murine inflammation models. Its mechanisms include antioxidant effects and inhibition of pro-inflammatory cytokine production (Calixto-Campos et al., 2015).

- Potential in Treating Lung Carcinoma : Vanillic acid also shows promise in reducing lung carcinogenesis, acting as an anti-proliferative and anti-inflammatory agent (S. V. et al., 2022).

Utility in Biotechnology

- Applications in Tissue Engineering : Minor chemical modifications of hyaluronic acid, suchas esterification with benzyl alcohol (related to benzylpenillic acid), have led to the development of versatile biomaterials. These materials are used for various medical purposes, including wound covering, anti-adhesive devices, and scaffolds for tissue engineering in applications such as skin remodeling and nerve reconstruction (Abatangelo et al., 2020).

Impact on Food Science

- Preservative in Food Products : Benzoic acid and its derivatives, including benzylpenillic acid, are commonly used as preservatives in food products. Their role in maintaining food quality and safety is significant, although there is some controversy regarding their effects and potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).

Environmental Biodegradation

- Degradation by Microorganisms : Certain bacteria, like Pseudomonas fluorescens, can utilize compounds like benzylpenicillin, which degrade into products including benzylpenillic acid. This process involves the bacteria using these compounds as carbon, nitrogen, and energy sources, contributing to the biodegradation of antibiotics in the environment (Johnsen, 1977).

Role in Clinical Pharmacology

- Influence on Antibiotic Efficacy : The degradation and stability of benzylpenicillin, leading to compounds like benzylpenillic acid, are critical in determining the effectiveness and shelf-life of antibiotic treatments (Nathwani & Wood, 1993).

Safety And Hazards

In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

5-benzyl-2,2-dimethyl-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPRNQOVLYLHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291510 | |

| Record name | Benzylpenillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylpenillic acid | |

CAS RN |

13093-87-3 | |

| Record name | Benzylpenillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylpenillic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylpenillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

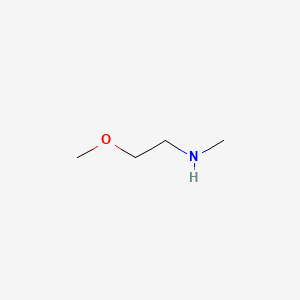

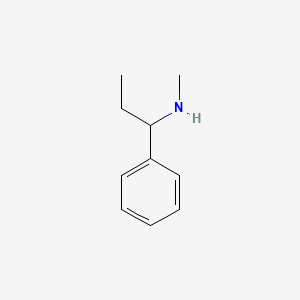

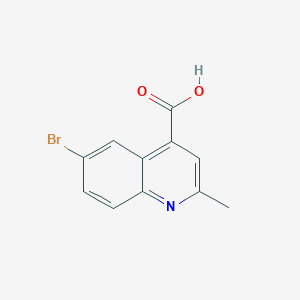

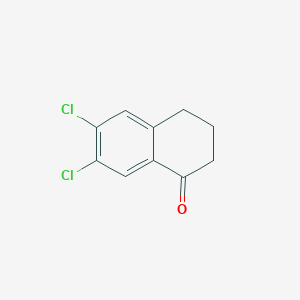

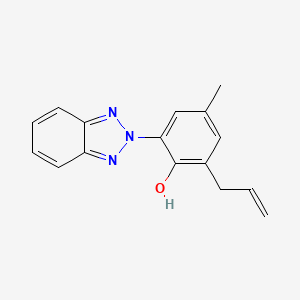

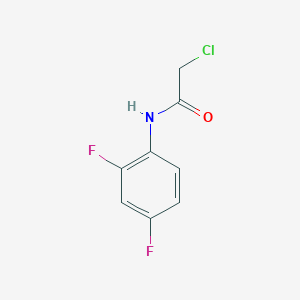

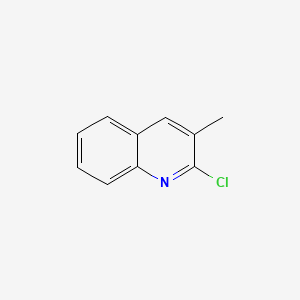

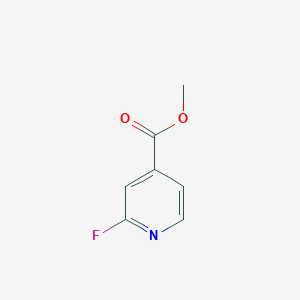

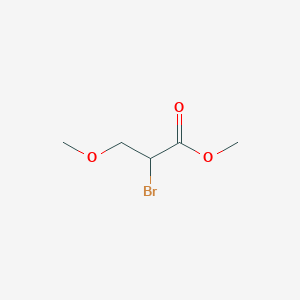

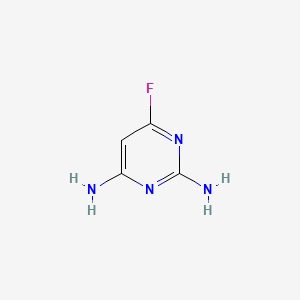

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)